molecular formula C18H25N3O2 B8133560 Cis-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester

Cis-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester

Cat. No.: B8133560
M. Wt: 315.4 g/mol
InChI Key: BFTGPOIQJWKWKB-CVEARBPZSA-N
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Description

"Cis-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester" is a piperidine-derived compound featuring a benzyl group at the nitrogen atom (position 1), a cyano substituent at position 3, and a tert-butyl carbamate group at position 3. The cis stereochemistry indicates that the substituents on the piperidine ring are oriented on the same side, which can significantly influence its physicochemical properties and biological interactions. This compound is often utilized as an intermediate in pharmaceutical synthesis, particularly for developing central nervous system (CNS) agents due to the piperidine scaffold’s prevalence in bioactive molecules .

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-1-benzyl-3-cyanopiperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-16-9-10-21(13-15(16)11-19)12-14-7-5-4-6-8-14/h4-8,15-16H,9-10,12-13H2,1-3H3,(H,20,22)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTGPOIQJWKWKB-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C[C@H]1C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Formation

The piperidine ring is typically constructed via Mannich cyclization or intramolecular reductive amination . For example, a 4-aminopiperidine intermediate is generated by reacting a γ-aminoketone with formaldehyde under acidic conditions, followed by reduction with sodium cyanoborohydride. Alternative routes employ bakers’ yeast-mediated asymmetric reductions to establish chiral centers, as demonstrated in the synthesis of related piperidine derivatives.

Representative Protocol:

  • Substrate : 1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate.

  • Reduction : Bakers’ yeast in phosphate buffer (pH 7.0), 30°C, 48 hours.

  • Outcome : (3R,4R)-1-tert-butyl-4-methyl 3-hydroxy-piperidine-dicarboxylate (81% yield, 87% e.e.).

Introduction of the Benzyl Group

Benzylation is achieved through alkylation of the piperidine nitrogen using benzyl bromide or chloride. The reaction is conducted in polar aprotic solvents (e.g., DMF, acetonitrile) with a base such as potassium carbonate or triethylamine to deprotonate the amine.

Critical Parameters:

  • Solvent : Anhydrous DMF for enhanced nucleophilicity.

  • Temperature : 0°C to room temperature to minimize side reactions.

  • Equivalents : 1.2 equivalents of benzyl bromide to ensure complete substitution.

Cyanation at the 3-Position

The cyano group is introduced via nucleophilic substitution or Streecker reaction . A common method involves treating a 3-hydroxy or 3-mesyloxy piperidine intermediate with potassium cyanide in DMSO at elevated temperatures (80–100°C).

Example from Patent CN101735218A:

  • Substrate : (R)-8-(3-aminopiperidin-1-yl)-7-(tert-butynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione.

  • Reagent : Chloroformic acid-1-(isobutyl acyloxy) ethyl ester, triethylamine.

  • Conditions : 0°C to room temperature, 6 hours.

  • Yield : 68.1% after silica gel chromatography.

tert-Butyl Carbamate Installation

The Boc group is introduced using Boc anhydride under Schotten-Baumann conditions. The reaction is typically performed in a biphasic system (water/dichloromethane) with sodium hydroxide to maintain a basic pH.

Optimization Insights:

  • Base : Triethylamine or DMAP for catalytic acceleration.

  • Workup : Extraction with ethyl acetate, followed by brine washes to remove excess reagents.

Stereochemical Control and Diastereoselection

The cis-configuration is secured through substrate-controlled stereoselectivity or chiral auxiliaries . In one approach, the (3R,4S)-configuration is achieved by exploiting the conformational bias of a trans-decalin-like intermediate during cyanide addition. Alternatively, enzymatic resolutions using lipases or esterases have been reported for diastereomeric mixtures.

Purification and Characterization

Final purification employs flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Characterization relies on:

TechniqueKey Data
1H NMR δ 1.18 (s, Boc CH3), 3.41 (s, NCH3), 5.34 (s, benzyl CH2)
ESI-MS m/z 631.3 [M+1]+
HPLC >98% purity (C18 column, acetonitrile/water gradient)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)StereoselectivityScalability
Reductive Amination74>99>93% e.e.Moderate
Enzymatic Reduction819587% e.e.Limited
Patent Example68.1>98UndisclosedHigh

Key trade-offs include scalability vs. enantiomeric excess, with patent routes favoring practicality for industrial production .

Chemical Reactions Analysis

Types of Reactions

Cis-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, potentially as a ligand for receptors.

    Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Cis-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester would depend on its specific interactions with molecular targets. It might act by binding to specific receptors or enzymes, modulating their activity and triggering downstream biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on substituent effects, molecular properties, and synthetic applications.

Table 1: Structural and Functional Comparison of Piperidine-Based Carbamates

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Cis-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester C₁₈H₂₃N₃O₂ 313.40 1-benzyl, 3-cyano, 4-tert-butyl carbamate Cis stereochemistry; potential CNS activity due to lipophilic benzyl group .
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate () C₁₆H₂₂N₄O₂ 302.38 4′-cyano bipyridinyl, 4-tert-butyl carbamate Pyridine ring introduces aromaticity; enhanced hydrogen bonding via cyano group .
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid () C₁₇H₂₃NO₄ 305.37 4-phenyl, 3-carboxylic acid Carboxylic acid group increases hydrophilicity; chiral centers enable stereoselective binding .
4-Fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester () C₁₈H₂₆FN₃O₂ 335.42 4-fluoro-benzyl, tert-butyl carbamate Fluorine enhances metabolic stability and electronegativity; Suzuki coupling used in synthesis .
tert-Butyl N-(1-benzyl-3-oxocyclobutyl)carbamate () C₁₇H₂₃NO₃ 289.37 3-oxocyclobutyl, 1-benzyl Cyclobutyl ketone introduces strain; potential for ring-opening reactions .

Key Comparative Insights:

Substituent Effects on Lipophilicity and Bioavailability: The benzyl group in the target compound and analogs increases lipophilicity, favoring blood-brain barrier penetration, whereas the 4-fluorobenzyl group in enhances metabolic stability via reduced cytochrome P450-mediated oxidation . The cyano group in the target compound and analog improves solubility in polar solvents compared to the carboxylic acid in , which may limit CNS penetration due to ionization at physiological pH .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves reductive amination or nucleophilic substitution, similar to methods for ’s fluorinated analog, which employs Suzuki coupling for aryl-aryl bond formation .
  • ’s bipyridinyl derivative requires pyridine functionalization, increasing synthetic complexity compared to the benzyl-substituted target compound .

Stereochemical and Conformational Impact: The cis configuration in the target compound may enforce a specific piperidine ring conformation, optimizing receptor binding.

Functional Group Reactivity: The 3-cyano group in the target compound is less reactive toward nucleophiles compared to the 3-oxocyclobutyl ketone in , which can undergo nucleophilic additions or rearrangements .

Biological Activity

Cis-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester, with CAS Number 2065250-51-1, is a synthetic compound belonging to the class of carbamates. Its molecular formula is C18H25N3O2C_{18}H_{25}N_{3}O_{2}, and it has a molecular weight of approximately 315.41 g/mol. This compound is characterized by a piperidine ring with a cyano group at position 3 and a tert-butyl ester at position 4, which may enhance its biological activity and lipophilicity.

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as a pharmaceutical agent. The compound's structure suggests it may interact with specific biological targets, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have been implicated in cancer progression.

Inhibition of CDK9

Recent research indicates that compounds structurally related to this compound can inhibit CDK9, a key regulator in transcription elongation. Inhibiting CDK9 can lead to reduced expression of anti-apoptotic proteins, making it a target for cancer therapy. For instance, studies have shown that selective inhibitors of CDK9 can induce apoptosis in cancer cells, suggesting that similar compounds may have therapeutic potential against various malignancies .

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound exhibits significant binding affinity for certain receptors involved in neurotransmitter signaling, potentially indicating its use in treating neurological disorders. The compound's lipophilicity may enhance its ability to cross the blood-brain barrier, further supporting its therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the compound's effects on cell proliferation and apoptosis:

  • Cell Viability Assays : In vitro assays using cancer cell lines have shown that treatment with this compound results in decreased cell viability, indicating its potential as an anti-cancer agent.
  • Apoptosis Induction : Flow cytometry analyses revealed that the compound induces apoptosis in treated cells, as evidenced by increased annexin V staining and caspase activation.
  • Selectivity Profile : Comparative studies suggest that this compound selectively targets CDK9 over other kinases like CDK2 and CDK7, which is crucial for minimizing side effects associated with broader kinase inhibition .

Structural Comparison with Related Compounds

Compound NameStructure FeaturesUnique Biological Activity
This compound Benzyl group enhances lipophilicityPotential CDK9 inhibitor
Cis-(3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester Lacks benzyl groupDifferent pharmacological profile
Tert-butyl piperidin-4-ylcarbamate Simpler structure without cyano groupVaries in biological activity compared to the target compound

Summary of Biological Activities

Activity TypeObservations
CDK9 Inhibition Significant reduction in transcriptional activity
Cell Proliferation Decreased viability in cancer cell lines
Apoptosis Induction Increased markers of apoptosis (e.g., annexin V)
Selectivity Preferential inhibition of CDK9 over other kinases

Q & A

Q. What are the established synthetic routes for Cis-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester, and how do reaction conditions influence yield and stereoselectivity?

Methodological Answer: The synthesis typically involves multi-step protocols, including protection/deprotection strategies and coupling reactions. For example, a three-step method analogous to the synthesis of 4-fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester (compound I) includes:

  • Step 1: Formation of a boronic acid intermediate under Suzuki coupling conditions (e.g., Pd catalysis, base, and inert atmosphere) .
  • Step 2: Hydrogenation to reduce unsaturated bonds while preserving stereochemistry (e.g., H₂/Pd-C at controlled pressure) .
  • Step 3: Carbamate group introduction via tert-butoxycarbonyl (Boc) protection, requiring anhydrous conditions to avoid premature hydrolysis . Yield optimization relies on temperature control (e.g., 25–60°C), stoichiometric ratios, and purification via column chromatography. Stereoselectivity is achieved through chiral catalysts or selective crystallization .

Q. How is the purity and structural integrity of this compound validated in academic research settings?

Methodological Answer: Researchers employ a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., coupling constants for cis/trans isomer distinction) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula and detects impurities .
  • Melting Point Analysis: Consistency with literature values indicates crystalline purity .

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity and biological target interactions of this compound?

Methodological Answer: Computational studies integrate:

  • Molecular Docking: Tools like AutoDock Vina simulate binding affinities to receptors (e.g., serotonin or histamine receptors) using crystal structures from the Protein Data Bank (PDB) .
  • Molecular Dynamics (MD): Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes under physiological conditions (37°C, aqueous environment) .
  • Quantum Mechanical (QM) Calculations: Gaussian software models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in hydrolysis or nucleophilic substitution . These methods guide experimental prioritization of synthetic analogs .

Q. How do researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for derivatives of this compound?

Methodological Answer: Contradictions arise from dynamic processes (e.g., ring puckering in piperidine) or impurities. Resolution strategies include:

  • Variable Temperature (VT) NMR: Identifies conformational exchange broadening by analyzing signal coalescence at elevated temperatures .
  • 2D NMR Techniques: NOESY or COSY correlations map spatial proximity of protons, clarifying ambiguous splitting .
  • X-ray Crystallography: Definitive structural assignment via single-crystal diffraction, though challenges persist in growing suitable crystals . Cross-validation with synthetic intermediates (e.g., boronic acid precursors) also resolves ambiguities .

Q. What are the key considerations in designing kinetic studies to evaluate hydrolysis stability of the tert-butyl carbamate group under physiological conditions?

Methodological Answer: Kinetic studies focus on:

  • pH Dependence: Hydrolysis rates are monitored in buffers (pH 1–10) to mimic gastrointestinal (acidic) or systemic (neutral) environments .
  • Temperature Control: Arrhenius plots (25–45°C) extrapolate stability at 37°C, with activation energy calculations .
  • Analytical Endpoints: HPLC quantifies tert-butanol release, while MS detects degradation products (e.g., free piperidine) .
  • Catalytic Effects: Metal ions (e.g., Ca²⁺ in blood) may accelerate hydrolysis, requiring chelating agents (EDTA) in control experiments .

Data Contradiction Analysis

Q. How should discrepancies between in vitro and in silico binding affinity data for this compound be addressed?

Methodological Answer: Discrepancies often stem from:

  • Solvent Effects: In silico models may not account for solvation/desolvation penalties. Experimental validation using isothermal titration calorimetry (ITC) reconciles differences .
  • Protein Flexibility: Static docking vs. flexible MD simulations (e.g., induced-fit docking in Schrödinger) improves correlation .
  • Assay Conditions: Variations in buffer ionic strength or co-solvents (e.g., DMSO) alter binding; standardized protocols (e.g., FRET assays) reduce variability .

Experimental Design Frameworks

Q. How can a theoretical framework guide the investigation of this compound’s mechanism in neurological disorders?

Methodological Answer: Align with established theories:

  • Receptor Modulation Hypothesis: Design assays targeting GABAₐ or NMDA receptors, informed by piperidine derivatives’ known neuromodulatory roles .
  • Structure-Activity Relationship (SAR): Synthesize analogs with varied substituents (e.g., cyano vs. hydroxy groups) to test steric/electronic effects .
  • Kinetic-Pharmacodynamic (K-PD) Models: Integrate in vitro hydrolysis data with in vivo efficacy studies (e.g., rodent models) to predict therapeutic windows .

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